molecular formula C8H14ClN B3153113 7-chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine CAS No. 75115-55-8

7-chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine

Cat. No.: B3153113
CAS No.: 75115-55-8
M. Wt: 159.65 g/mol
InChI Key: JOHQPBCCQITSQG-UHFFFAOYSA-N
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Description

7-Chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine is a heterocyclic compound featuring a seven-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chloro-substituted precursor, the cyclization can be induced using acid or base catalysts under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, fully saturated azepines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

7-Chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl

Comparison: Compared to these similar compounds, 7-chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine is unique due to its seven-membered ring structure and the presence of a chlorine substituent. This structural uniqueness imparts distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

7-chloro-1,6-dimethyl-2,3,4,5-tetrahydroazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN/c1-7-5-3-4-6-10(2)8(7)9/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHQPBCCQITSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(CCCC1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
7-chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine
Reactant of Route 6
7-chloro-1,6-dimethyl-2,3,4,5-tetrahydro-1H-azepine

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